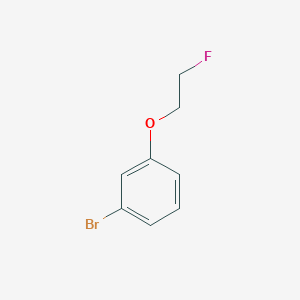

1-Bromo-3-(2-fluoroethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

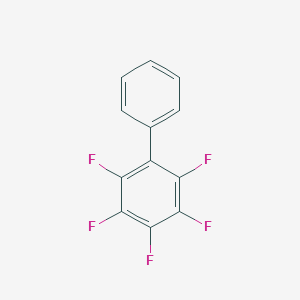

1-Bromo-3-(2-fluoroethoxy)benzene is a chemical compound with the molecular formula C8H8BrFO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a bromine atom and a 2-fluoroethoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(2-fluoroethoxy)benzene consists of a benzene ring with a bromine atom and a 2-fluoroethoxy group attached to it . The average mass of the molecule is 219.051 Da .Wissenschaftliche Forschungsanwendungen

Radiosynthesis Applications

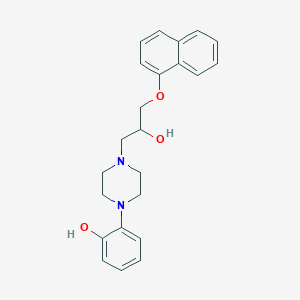

A study demonstrates the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, suggesting that compounds like 1-Bromo-3-(2-fluoroethoxy)benzene could be precursors in the synthesis of fluorine-18 labeled compounds for PET imaging. This application is particularly relevant in the development of bifunctional labeling agents for medical imaging and diagnosis (Namolingam et al., 2001).

Synthesis of Chiral Compounds

Research into the fragmentation of carbohydrate anomeric alkoxyl radicals leading to the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols underscores the versatility of halogen-substituted benzenes in synthesizing complex, chiral structures. This suggests potential uses for 1-Bromo-3-(2-fluoroethoxy)benzene in synthesizing chiral molecules with applications in pharmaceuticals and fine chemicals (Francisco et al., 2004).

Aryne Chemistry

The compound has potential applications in aryne chemistry, as evidenced by studies on the generation of 1,2-dehydrobenzenes from bromo- and trifluoromethoxy-substituted benzenes. Arynes are intermediates in organic synthesis, and the methodologies developed for trifluoromethoxy benzenes could be adaptable for the synthesis and functionalization of 1-Bromo-3-(2-fluoroethoxy)benzene derivatives, leading to a wide range of organofluorine compounds (Schlosser & Castagnetti, 2001).

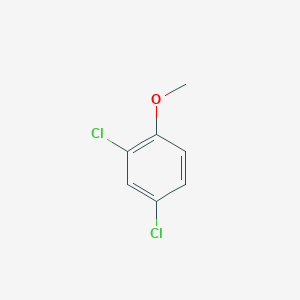

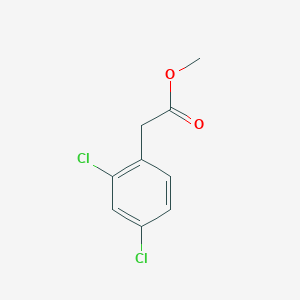

Organic Synthesis and Functionalization

A study on the regioselective fluorination of benzene derivatives highlights the potential of 1-Bromo-3-(2-fluoroethoxy)benzene in organic synthesis, particularly in the introduction of fluorine atoms into organic molecules. This has significant implications for the synthesis of fluorinated organic compounds, which are of interest in pharmaceuticals, agrochemicals, and material science (Zhao et al., 2016).

Material Science and Luminescence

In material science, the synthesis and fluorescence properties of bromo- and phenyl-substituted benzenes indicate that halogenated benzenes like 1-Bromo-3-(2-fluoroethoxy)benzene could be used to develop materials with specific photoluminescence properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Zuo-qi, 2015).

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-3-(2-fluoroethoxy)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

1-Bromo-3-(2-fluoroethoxy)benzene interacts with its target through a two-step mechanism involving the formation of a sigma bond to the benzene ring, generating a positively charged intermediate, and then the removal of a proton from this intermediate . This process is known as electrophilic aromatic substitution .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-3-(2-fluoroethoxy)benzene involve the substitution reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the halides . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Pharmacokinetics

The compound’s molecular weight and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

The result of the action of 1-Bromo-3-(2-fluoroethoxy)benzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the intermediate formed in the first step of the reaction .

Action Environment

The action of 1-Bromo-3-(2-fluoroethoxy)benzene can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of a catalyst and the temperature . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Eigenschaften

IUPAC Name |

1-bromo-3-(2-fluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLIUMZAKGSQFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567665 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-fluoroethoxy)benzene | |

CAS RN |

132837-02-6 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.